3-Chloro-6-ethoxy-2-fluoropyridine
Overview
Description
3-Chloro-6-ethoxy-2-fluoropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethoxy-2-fluoropyridine typically involves the introduction of fluorine, chlorine, and ethoxy groups into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-ethoxy-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Chloro-6-ethoxy-2-fluoropyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxy-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, while the ethoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine: Similar structure but lacks the ethoxy group.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains multiple fluorine and chlorine atoms but lacks the ethoxy group.
3-Chloro-2,4,5,6-tetrafluoropyridine: Contains multiple fluorine atoms but lacks the ethoxy group
Uniqueness
3-Chloro-6-ethoxy-2-fluoropyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. The combination of fluorine, chlorine, and ethoxy groups provides a distinct set of properties that can be leveraged for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-6-ethoxy-2-fluoropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCWIGLWPUYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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